molecular formula C8H13N3O2 B6361926 3-Nitro-1-(pentan-2-yl)-1H-pyrazole CAS No. 1240566-46-4

3-Nitro-1-(pentan-2-yl)-1H-pyrazole

Cat. No. B6361926
CAS RN: 1240566-46-4
M. Wt: 183.21 g/mol
InChI Key: GIUGJFYUNXUHBU-UHFFFAOYSA-N
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Description

3-Nitro-1-(pentan-2-yl)-1H-pyrazole is a heterocyclic compound of the pyrazole class with a nitro group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of 121-123 °C. This compound has several applications in scientific research, including its use in biochemical and physiological studies.

Scientific Research Applications

Reaction and Synthesis

Research by Баева et al. (2020) demonstrates the reactivity of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, leading to the formation of various substituted 1H-pyrazoles, indicating the synthetic flexibility of pyrazole derivatives in creating complex molecules with potential applications in material science and pharmacology (Баева et al., 2020).

Molecular Structure Characterization

Ozerova et al. (2015) developed a new synthesis approach for 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, showcasing the importance of NMR, IR spectroscopy, and X-ray diffraction in elucidating the structure of pyrazole compounds. This underlines the role of pyrazole derivatives in advancing methodologies for molecular characterization (Ozerova et al., 2015).

Energetic Materials Development

The synthesis and characterization of energetic salts derived from pyrazole compounds, as studied by Zheng et al. (2020), illustrate the potential of pyrazole derivatives in the development of novel energetic materials with low sensitivity and high thermal stability. This research could hint at applications of 3-Nitro-1-(pentan-2-yl)-1H-pyrazole in creating new energetic materials or propellants (Zheng et al., 2020).

Photoluminescence Studies

Research by Konar et al. (2012) on complexes of a functionally modified pyrazole derived ligand with zinc(II) and nickel(II) shows the potential of pyrazole derivatives in photoluminescence studies, possibly indicating the use of 3-Nitro-1-(pentan-2-yl)-1H-pyrazole in optoelectronic devices or as fluorescent markers (Konar et al., 2012).

properties

IUPAC Name

3-nitro-1-pentan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-7(2)10-6-5-8(9-10)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUGJFYUNXUHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(pentan-2-yl)-1H-pyrazole

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